- Oxidation of aromatic aldehydes by Serratia marcescens, Applied and Environmental Microbiology, 1991, 57(4), 1275-6

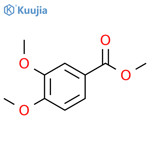

Cas no 93-07-2 (Veratric acid)

Veratric acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Dimethoxybenzoic acid

- NSC 7721

- Protocatechuic Acid Dimethyl Ether Veratric Acid

- 3,4-DIMETHOXYBENZOIC ACID FOR SYNTHESIS

- DiMethoxybenzoic aci

- 3,4- twoMethoxybenzoic acid

- 3,4-Dimethoxybenzoic Acid (Veratric Acid)

- Veratric acid

- (2R)-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol

- Protocatechuic Acid Dimethyl Ether

- [ "" ]

- Benzoic acid, 3,4-dimethoxy-

- Dimethylprotocatechuic acid

- Veratrumenoic acid

- Veratrylic acid

- 3,4-Dimethylprotocatechuic acid

- 3,4-Dimethoxy-benzoic acid

- 3,4-Dimethoxybenzoic acid (Veratric acid)

- 1YY04E7RR4

- DAUAQNGYDSHRET-UHFFFAOYSA-N

- veratric-acid

- Spectrum_000512

- PubChem13788

- Spectru

- 3,4-Dimethoxybenzoic acid (ACI)

- Veratric acid (8CI)

- 3,4-Bis(methyloxy)benzoic acid

- SMR000112092

- MLS002207141

-

- MDL: MFCD00002500

- インチ: 1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)

- InChIKey: DAUAQNGYDSHRET-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(OC)C(OC)=CC=1)O

- BRN: 0518285

計算された属性

- せいみつぶんしりょう: 182.057909g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 182.057909g/mol

- 単一同位体質量: 182.057909g/mol

- 水素結合トポロジー分子極性表面積: 55.8Ų

- 重原子数: 13

- 複雑さ: 181

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 182.17

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2481 (rough estimate)

- ゆうかいてん: 180.0 to 184.0 deg-C

- ふってん: 275.56°C (rough estimate)

- フラッシュポイント: No data available

- 屈折率: 1.4500 (estimate)

- ようかいど: 0.5g/l

- すいようせい: びようようせい

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 55.76000

- LogP: 1.40200

- ようかいせい: エーテル、ベンゼン、二硫化炭素に溶けやすく、エタノールに微溶解し、水にほとんど溶けない。

- じょうきあつ: 2.46e-04 mmHg

- マーカー: 9953

- かんど: 湿度に敏感である

Veratric acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:DG8598750

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

Veratric acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Veratric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2958-20mg |

Veratric acid |

93-07-2 | ≥98% | 20mg |

¥160元 | 2023-09-15 | |

| Life Chemicals | F2191-0107-1g |

3,4-dimethoxybenzoic acid |

93-07-2 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2191-0107-10g |

3,4-dimethoxybenzoic acid |

93-07-2 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Life Chemicals | F2191-0107-2.5g |

3,4-dimethoxybenzoic acid |

93-07-2 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2191-0107-0.25g |

3,4-dimethoxybenzoic acid |

93-07-2 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012271-100g |

Veratric acid |

93-07-2 | 99% | 100g |

¥92 | 2024-05-20 | |

| TRC | V127560-10g |

3,4-Dimethoxybenzoic Acid (Veratric Acid) |

93-07-2 | 10g |

$ 57.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D131806-100G |

Veratric acid |

93-07-2 | 100g |

¥870.37 | 2023-11-09 | ||

| Enamine | EN300-20508-0.25g |

3,4-dimethoxybenzoic acid |

93-07-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10167-250g |

3,4-Dimethoxybenzoic acid, 99+% |

93-07-2 | 99+% | 250g |

¥1378.00 | 2023-03-06 |

Veratric acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water

- Selective oxidation of aromatic aldehydes to arenecarboxylic acids using ebselen-tert-butyl hydroperoxide catalytic system, Tetrahedron, 2001, 57(48), 9743-9748

ごうせいかいろ 5

- Selectively Upgrading Lignin Derivatives to Carboxylates through Electrochemical Oxidative C(OH)-C Bond Cleavage by a Mn-Doped Cobalt Oxyhydroxide Catalyst, Angewandte Chemie, 2021, 60(16), 8976-8982

ごうせいかいろ 6

- Method and catalysts for oxidizing an aromatic aldehyde in a basic medium into the corresponding carboxylic acid, World Intellectual Property Organization, , ,

ごうせいかいろ 7

- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

- Heteroaromatic derivatives as PDE4 inhibitors and their preparation and pharmaceutical applications, World Intellectual Property Organization, , ,

ごうせいかいろ 10

ごうせいかいろ 11

1.2 Reagents: Hydrochloric acid , Sodium sulfite Solvents: Water ; rt

- Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-), Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18

ごうせいかいろ 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- Silver(I)-Catalyzed Widely Applicable Aerobic 1,2-Diol Oxidative Cleavage, Angewandte Chemie, 2018, 57(10), 2616-2620

ごうせいかいろ 13

- Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism, Synlett, 2002, (4), 610-612

ごうせいかいろ 14

- Kinetics and process parameter studies in catalytic air oxidation of veratraldehyde to veratric acid, Organic Process Research & Development, 1999, 3(5), 365-369

ごうせいかいろ 15

- Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

ごうせいかいろ 16

- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

ごうせいかいろ 17

- KMnO4-Mediated Oxidation as a Continuous Flow Process, Organic Letters, 2010, 12(16), 3618-3621

ごうせいかいろ 18

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

- VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides, ACS Medicinal Chemistry Letters, 2017, 8(12), 1326-1330

ごうせいかいろ 19

1.2 Reagents: Hydrochloric acid Solvents: Water

- Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus, European Journal of Medicinal Chemistry, 2017, 130, 73-85

ごうせいかいろ 20

Veratric acid Raw materials

- Methyl 3,4-dimethoxybenzoate

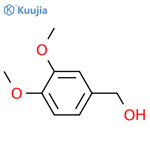

- Veratryl alcohol

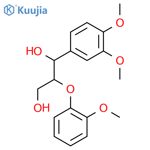

- 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-

- 3,4-Dimethoxytoluene

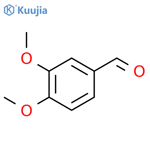

- Veratraldehyde

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- 3,4-Dimethoxy-γ-nitrobenzenebutanenitrile

- Silane, [(3,4-dimethoxyphenyl)methoxy]trimethyl-

- 3',4'-Dimethoxyacetophenone

Veratric acid Preparation Products

Veratric acid サプライヤー

Veratric acid 関連文献

-

Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007

-

Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286

-

Takashi Hosoya,Kohei Yamamoto,Hisashi Miyafuji,Tatsuhiko Yamada RSC Adv. 2020 10 19199

-

Jinyoung Han,Hannah Kwon,Eunah Kim,Dong-Wook Kim,Hae Jung Son,Dong Ha Kim J. Mater. Chem. A 2020 8 2105

-

5. IV.—The nitration of 5- and 6-acetylamino-3 : 4-dimethoxybenzoic acids and 4-acetylaminoveratroleJohn Lionel Simonsen,Madyar Gopala Rau J. Chem. Soc. Trans. 1918 113 22

-

Jenni Lappi,Anna-Marja Aura,Kati Katina,Emilia Nordlund,Marjukka Kolehmainen,Hannu Mykk?nen,Kaisa Poutanen Food Funct. 2013 4 972

-

7. IX.—The nitration of 2-acetylamino-3 : 4-dimethoxy-benzoic acid and 3-acetylaminoveratroleCharles Stanley Gibson,John Lionel Simonsen,Madyar Gopala Rau J. Chem. Soc. Trans. 1917 111 69

-

Stephen G. Bell,Wen Yang,Adrian B. H. Tan,Ruimin Zhou,Eachan O. D. Johnson,Aili Zhang,Weihong Zhou,Zihe Rao,Luet-Lok Wong Dalton Trans. 2012 41 8703

-

9. 292. Purpurogallin. Part VI. Mechanism of the oxidation of pyrogallolAlan Critchlow,Robert D. Haworth,Peter L. Pauson J. Chem. Soc. 1951 1318

-

Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286

Veratric acidに関する追加情報

Veratric Acid: A Comprehensive Overview

Veratric acid, also known as 3,4-dihydroxybenzoic acid, is a naturally occurring phenolic compound with the CAS number 93-07-2. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, nutraceuticals, and cosmetics. In this article, we will delve into the chemical properties, natural sources, pharmacological activities, and latest research findings related to Veratric acid.

The molecular structure of Veratric acid consists of a benzene ring with two hydroxyl groups at positions 3 and 4 and a carboxylic acid group at position 1. This unique arrangement contributes to its strong antioxidant and anti-inflammatory properties. Recent studies have highlighted the role of Veratric acid in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions in chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Veratric acid is predominantly found in various plant species, particularly in the family *Polygonaceae*. Rhubarb (Rheum spp.) is one of the most well-known sources of this compound. Traditional herbal medicine systems have long utilized rhubarb for its laxative effects and overall health benefits. Modern research has expanded the understanding of Veratric acid's bioavailability and metabolism, revealing that it can be absorbed through the gastrointestinal tract and distributed to various tissues, where it exerts its beneficial effects.

One of the most exciting areas of research on Veratric acid involves its anti-cancer potential. Studies have demonstrated that Veratric acid can induce apoptosis in cancer cells by activating caspase pathways and modulating mitochondrial function. Additionally, it has shown promise in enhancing the efficacy of conventional chemotherapy drugs while reducing their side effects. This dual action makes Veratric acid a potential adjuvant in cancer therapy.

In the realm of neuroprotection, Veratric acid has been shown to mitigate oxidative stress and inflammation in models of Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier suggests that it could be developed into a neuroprotective agent for treating neurodegenerative conditions. Recent advancements in nanotechnology have enabled the encapsulation of Veratric acid into lipid nanoparticles, enhancing its stability and bioavailability for targeted delivery to affected brain regions.

The cosmetic industry has also taken notice of Veratric acid due to its skin-benefiting properties. It has been incorporated into anti-aging formulations for its ability to combat oxidative stress and promote collagen synthesis. Clinical trials have demonstrated that topical application of products containing Veratric acid can improve skin elasticity and reduce wrinkles, making it a valuable ingredient in dermatological products.

Despite its numerous benefits, the commercial production of Veratric acid faces challenges related to scalability and cost-effectiveness. Researchers are exploring sustainable methods for large-scale synthesis, including microbial fermentation and enzymatic synthesis. These innovations aim to make Veratric acid more accessible for widespread use in various industries.

In conclusion, Veratric acid (CAS No. 93-07-2) is a multifaceted compound with immense potential across multiple domains. Its natural abundance, coupled with cutting-edge research advancements, positions it as a key player in future therapeutic and cosmetic innovations. As ongoing studies continue to unravel its mechanisms of action and optimize its delivery methods, Veratric acid is poised to make significant contributions to human health and well-being.

93-07-2 (Veratric acid) 関連製品

- 645-08-9(Isovanillic acid)

- 121-34-6(Vanillic acid)

- 2150-38-1(Methyl 3,4-dimethoxybenzoate)

- 490-64-2(2,4,5-Trimethoxybenzoic acid)

- 530-57-4(Syringic acid)

- 586-38-9(3-Methoxybenzoic acid)

- 1521-38-6(2,3-Dimethoxybenzoic acid)

- 3943-74-6(Methyl vanillate)

- 1916-08-1(5-Hydroxyveratric acid)

- 118-41-2(3,4,5-Trimethoxybenzoic acid)